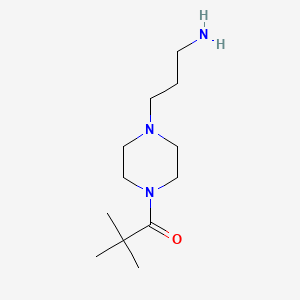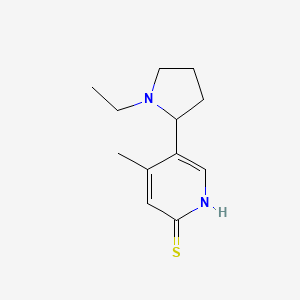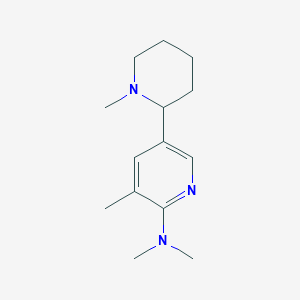
Carbonic acid; tetrabutylammonium ion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1), also known as tetrabutylammonium hydrogen carbonate, is an organic compound with the molecular formula C17H37NO3. It is a salt formed between the organic cation 1-butanaminium, N,N,N-tributyl- and the anion carbonic acid. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) can be synthesized by reacting tetrabutylammonium chloride with sodium hydrogen carbonate. The reaction typically takes place in an anhydrous organic solvent such as ether. The mixture is stirred to facilitate the reaction, resulting in the formation of tetrabutylammonium hydrogen carbonate .
Industrial Production Methods
In industrial settings, the production of 1-butanaminium, N,N,N-tributyl-, carbonic acid (1:1) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality.
化学反応の分析
Types of Reactions
1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.
科学的研究の応用
1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
作用機序
The mechanism by which 1-butanaminium, N,N,N-tributyl-, carbonic acid (1:1) exerts its effects involves its ability to act as a catalyst or reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may facilitate the formation or breaking of chemical bonds, thereby accelerating the reaction rate.
類似化合物との比較
Similar Compounds
Tetrabutylammonium decatungstate: Another compound with similar cation but different anion, used in photocatalysis.
Tetrabutylammonium fluoride: Used as a nucleophilic fluorinating reagent.
Tetrabutylammonium bromide: Commonly used in phase transfer catalysis.
Uniqueness
1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) is unique due to its specific combination of cation and anion, which imparts distinct properties and reactivity. Its ability to act as a catalyst and reagent in various reactions makes it valuable in both research and industrial applications .
特性
分子式 |
C17H38NO3+ |
|---|---|
分子量 |
304.5 g/mol |
IUPAC名 |
carbonic acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.CH2O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;(H2,2,3,4)/q+1; |
InChIキー |
HKVLOZLUWWLDFP-UHFFFAOYSA-N |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B11819638.png)

![Rel-(1R,2S,3S,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-OL](/img/structure/B11819642.png)
![[2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate](/img/structure/B11819648.png)

![[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine](/img/structure/B11819651.png)
![2-(3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carbonyl)oxy-2-oxoacetic acid;tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11819655.png)
![N,N-bis[(1S)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819661.png)
![L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B11819669.png)

